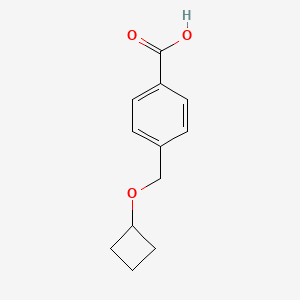
Asp-6-shogaol-Phe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asp-6-shogaol-Phe is a synthetic compound derived from 6-shogaol, a bioactive component found in ginger (Zingiber officinale). 6-shogaol is known for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is a modified version of 6-shogaol, designed to enhance its therapeutic potential and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Asp-6-shogaol-Phe typically involves the conjugation of 6-shogaol with aspartic acid and phenylalanine. The process begins with the extraction of 6-shogaol from ginger, followed by its chemical modification. Common methods include:
Acidic Catalysis: Using hydrochloric acid or p-toluenesulfonic acid as catalysts.
Environmentally Friendly Methods: Techniques such as vapor processing, microwave processing, and ultrasound-assisted catalytic reactions have been explored to minimize environmental impact.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of 6-shogaol from ginger, followed by its chemical modification using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s efficacy for therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions
Asp-6-shogaol-Phe undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with enhanced biological activity.
Aplicaciones Científicas De Investigación
Asp-6-shogaol-Phe has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Asp-6-shogaol-Phe exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by:
Inhibiting Thioredoxin Reductase: Leading to oxidative stress and apoptosis.
Increasing Reactive Oxygen Species (ROS) Production: Disrupting cellular redox balance and promoting cell death.
Inhibiting AKT/mTOR Signaling: Suppressing cell survival pathways and inducing autophagy.
Comparación Con Compuestos Similares
Asp-6-shogaol-Phe is compared with other similar compounds, such as:
6-shogaol: The parent compound, known for its potent biological activities.
6-gingerol: Another bioactive component of ginger, with similar but less potent effects compared to 6-shogaol.
6-paradol: A related compound with comparable pharmacological properties.
This compound is unique due to its enhanced stability and therapeutic potential, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C33H45N3O9S |
|---|---|
Peso molecular |
659.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H45N3O9S/c1-3-4-6-11-24(18-23(37)14-12-22-13-15-28(38)29(17-22)45-2)46-20-27(35-30(39)19-25(34)32(41)42)31(40)36-26(33(43)44)16-21-9-7-5-8-10-21/h5,7-10,13,15,17,24-27,38H,3-4,6,11-12,14,16,18-20,34H2,1-2H3,(H,35,39)(H,36,40)(H,41,42)(H,43,44)/t24?,25-,26-,27-/m0/s1 |
Clave InChI |
KBODENULVLACTC-CZEMMQRTSA-N |
SMILES isomérico |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)


![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)


![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)







